molecular formula C16H20N4O4S2 B2853006 N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 893128-72-8

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide

Katalognummer: B2853006
CAS-Nummer: 893128-72-8
Molekulargewicht: 396.48
InChI-Schlüssel: JRSRRSXHJMCIGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide, also known as DMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMTB is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of a specific protein in the body, making it a promising candidate for drug development and other scientific applications.

Wirkmechanismus

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide works by selectively inhibiting the activity of a specific protein in the body known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many other proteins in the body, including those that are involved in cell growth and division. By inhibiting the activity of Hsp90, this compound can disrupt the function of these other proteins, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the function of Hsp90 and its associated proteins. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of other inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide is its selectivity for Hsp90, which makes it a promising candidate for the development of targeted cancer therapies. However, like many other small molecule inhibitors, this compound has limitations in terms of its bioavailability and toxicity. Further research is needed to optimize the pharmacokinetics and toxicity profile of this compound for clinical use.

Zukünftige Richtungen

There are many potential future directions for research on N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide. One area of focus is the development of novel cancer therapies that target Hsp90 and its associated proteins. Additionally, this compound may have potential applications in the treatment of other diseases that are characterized by inflammation and abnormal protein folding, such as neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound and to optimize its pharmacokinetics and toxicity profile for clinical use.

Synthesemethoden

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis of this compound typically begins with the reaction of 2-chloro-N-(3-(dimethylamino)phenyl)acetamide with potassium thiocyanate to form the intermediate compound N-(3-(dimethylaminocarbamoyl)thiophen-2-yl)acetamide. This intermediate is then reacted with 4-chlorosulfonylbenzoic acid in the presence of a base to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application for this compound is in the field of cancer research. Research has shown that this compound can selectively inhibit the activity of a specific protein that is overexpressed in many types of cancer cells, making it a potential candidate for the development of targeted cancer therapies.

Eigenschaften

IUPAC Name

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-19(2)18-15(22)13-9-10-25-16(13)17-14(21)11-5-7-12(8-6-11)26(23,24)20(3)4/h5-10H,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSRRSXHJMCIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.